BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Bis-PEG15-acid:
Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis-PEG15-acid

Cat. No.: B1192367

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional polyethylene glycol (PEG) derivative that serves as a
versatile crosslinking agent in bioconjugation and drug delivery. Its structure features a central
chain of 15 ethylene glycol units, providing hydrophilicity and a defined spacer length, flanked
by carboxylic acid groups at both termini. These terminal functional groups offer reactive
handles for covalent attachment to amine-containing molecules, such as proteins, peptides,
and small molecule drugs. This guide provides a comprehensive overview of the physical and
chemical properties of Bis-PEG15-acid, detailed experimental protocols for its synthesis and
application, and a discussion of its role in advanced therapeutic modalities like Antibody-Drug
Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).

Physical and Chemical Properties

The physicochemical properties of Bis-PEG15-acid are central to its utility as a linker
molecule. The polyethylene glycol backbone imparts favorable solubility characteristics, while
the terminal carboxylic acids provide the basis for its conjugation chemistry.
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Property Value Source(s)
Chemical Formula C34He66019 [1]
Molecular Weight ~778.9 g/mol [1]
White to off-white solid or
Appearance ] ) General
viscous oll
Purity Typically 295% or 298% [2]

The hydrophilic PEG spacer
- increases water solubility.
Solubility ) ) [1]
Soluble in many organic

solvents like DMSO and DMF.

The pKa of the terminal
pKa carboxylic acid groups is in the  [3]

range of 4-5.

Recommended storage at

Storage Conditions
-20°C.

Note: Specific solubility values (e.g., mg/mL) are not widely published and can vary depending
on the specific form (e.qg., free acid vs. salt) and the purity of the compound.

Experimental Protocols
Synthesis of Bis-PEG15-acid

A common method for the synthesis of Bis-PEG-acid derivatives involves the reaction of a
polyethylene glycol with a cyclic anhydride, such as succinic anhydride, in the presence of a
base. The following protocol is adapted from a procedure for a similar compound, Bis-PEG11-
acid, and can be applied to the synthesis of Bis-PEG15-acid by using the corresponding
PEG15-diol as a starting material.

Materials:

o Pentaethylene glycol (PEG15-diol)
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e Succinic anhydride

e Triethylamine (TEA)

e Anhydrous dioxane

e Dichloromethane (DCM)

e Cold diethyl ether

e Magnetic stirrer and hotplate

e Round-bottom flask

e Dropping funnel

« Rotary evaporator

e Vacuum filtration apparatus

Procedure:

» Dissolution of Reactants: In a round-bottom flask, dissolve pentaethylene glycol (1.0
equivalent) and succinic anhydride (2.2 equivalents) in anhydrous dioxane. Stir the mixture
until all solids are dissolved.

» Addition of Base: In a dropping funnel, prepare a solution of triethylamine (2.5 equivalents) in
anhydrous dioxane.

o Add the triethylamine solution dropwise to the reaction mixture over 30 minutes at room
temperature with continuous stirring.

o Reaction: Allow the reaction to proceed at room temperature under an inert atmosphere for
12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

¢ Solvent Removal: Once the reaction is complete, remove the dioxane under reduced
pressure using a rotary evaporator.
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» Precipitation: Dissolve the resulting viscous oil in a minimal amount of dichloromethane.
Slowly add this solution to a beaker of vigorously stirred cold diethyl ether to precipitate the
product.

« |solation and Drying: Collect the white precipitate by vacuum filtration and wash with cold
diethyl ether. Dry the final product under high vacuum.

Characterization: *H NMR Spectroscopy

While a specific spectrum for Bis-PEG15-acid is not publicly available, the expected H NMR
spectrum would exhibit characteristic peaks for the polyethylene glycol backbone and the
terminal succinate groups. The prominent signal for the methylene protons of the PEG
backbone is typically observed as a singlet or a complex multiplet around 3.6 ppm. The
methylene protons of the succinate moieties adjacent to the ester linkage and the carboxylic
acid would appear as distinct triplets at approximately 2.6 ppm and 2.7 ppm, respectively. The
integration of these peaks relative to the PEG backbone signal can be used to confirm the
structure and purity of the compound. It is important to note that in large polymers, 13C satellite
peaks can become significant and should be considered for accurate integration and molecular
weight determination.

Conjugation to Amine-Containing Molecules via
EDC/NHS Chemistry

The terminal carboxylic acid groups of Bis-PEG15-acid can be activated to form a stable
amide bond with primary amines on proteins, peptides, or other molecules. A common method
for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in
conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

Bis-PEG15-acid

Amine-containing molecule (e.g., antibody)

« EDC

NHS or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Solution (e.g., 1 M Tris-HCI, pH 8.0 or hydroxylamine)

Desalting column

Procedure:

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock
solutions of EDC and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or
DMF) or Activation Buffer immediately before use. Dissolve Bis-PEG15-acid in the Activation
Buffer. Prepare the amine-containing molecule in the Conjugation Buffer.

Activation of Bis-PEG15-acid: In a microcentrifuge tube, mix Bis-PEG15-acid with a 2-5 fold
molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

Conjugation: Immediately add the activated Bis-PEG15-acid solution to the solution of the
amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-7.5 for
optimal amide bond formation.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the
reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room
temperature.

Purification: Remove excess crosslinker and byproducts using a desalting column
equilibrated with a suitable storage buffer.

Applications in Drug Development

Bis-PEG15-acid is a valuable tool in the development of advanced therapeutics, primarily

serving as a linker to connect different molecular entities.
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Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets
tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC. A
homobifunctional linker like Bis-PEG15-acid can be used to first conjugate to a drug molecule
that has been modified to contain a primary amine, and the other end of the PEG linker can
then be conjugated to the antibody. The hydrophilic PEG chain can help to improve the
solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life.
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Caption: Workflow for ADC preparation using a homobifunctional PEG linker.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit a target protein of interest (POI) to an
E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the
proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a
critical determinant of PROTAC efficacy. PEG linkers like Bis-PEG15-acid are frequently used
due to their ability to modulate solubility and cell permeability, as well as to provide the optimal
length and flexibility for the formation of a productive ternary complex between the POI and the
E3 ligase.
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Caption: Mechanism of action of PROTACs with a PEG linker.

Conclusion

Bis-PEG15-acid is a well-defined, homobifunctional PEG linker with significant applications in
the fields of bioconjugation and drug development. Its hydrophilic nature and reactive terminal
carboxylic acid groups make it an ideal tool for linking biomolecules, improving the
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pharmacokinetic properties of therapeutics, and enabling the construction of complex drug
delivery systems such as ADCs and PROTACSs. The experimental protocols provided herein
offer a foundation for the synthesis and application of this versatile crosslinker, empowering
researchers to advance the development of novel and more effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bis-PEG15-acid | BroadPharm [broadpharm.com]

2. biocompare.com [biocompare.com]

3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to Bis-PEG15-acid:
Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192367#bis-pegl5-acid-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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